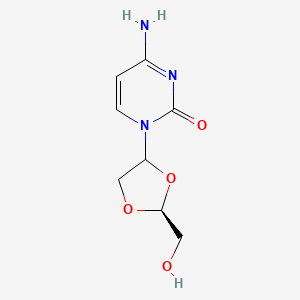

Troxacitabine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Troxacitabin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Troxacitabin wird als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Es wird in biologischen Studien verwendet, um seine Auswirkungen auf zelluläre Prozesse und die DNA-Replikation zu untersuchen.

Medizin: Troxacitabin hat in präklinischen und klinischen Studien vielversprechend für die Behandlung verschiedener Krebsarten, einschließlich Leukämie und solider Tumoren, gezeigt

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebsmedikamente verwendet.

5. Wirkmechanismus

Troxacitabin übt seine Wirkung aus, indem es von zellulären Kinasen aktiviert und in die DNA eingebaut wird, wo es die DNA-Replikation hemmt. Im Gegensatz zu anderen Cytosinnukleosidanaloga ist Troxacitabin resistent gegen die Inaktivierung durch Cytidindesaminase, wodurch es unter bestimmten Bedingungen effektiver ist . Die molekularen Ziele von Troxacitabin umfassen DNA-Polymerasen, die für die DNA-Synthese und -Replikation unerlässlich sind .

Wirkmechanismus

Target of Action

Troxacitabine primarily targets DNA . It is a beta-L-nucleoside analog, which has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Mode of Action

This compound is activated by cellular kinases and incorporated into DNA, thereby inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) .

Biochemical Pathways

This compound shares the same intracellular activation pathway as gemcitabine and cytarabine. It undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Pharmacokinetics

It is known that this compound is activated by cellular kinases .

Result of Action

The incorporation of this compound into DNA results in the inhibition of DNA replication . This leads to the antitumor activity observed in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function, assessed by calculated creatinine clearance, had the most significant effect on this compound clearance . Additionally, resistance to this compound can develop through various mechanisms, such as reduced uptake of the drug, cross-resistance to other drugs, and mutations in deoxycytidine kinase .

Biochemische Analyse

Biochemical Properties

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) . This unique property allows this compound to interact with enzymes, proteins, and other biomolecules in a distinct manner.

Cellular Effects

This compound has shown significant antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . It exerts its effects by inhibiting DNA replication, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by cellular kinases and subsequent incorporation into DNA . This incorporation inhibits DNA replication, leading to the antineoplastic activity of this compound .

Temporal Effects in Laboratory Settings

It has been suggested that prolonged exposure schedules show equivalent efficacy to repeated high-dose bolus administrations .

Dosage Effects in Animal Models

This compound has shown potent antitumor activity in animal models

Metabolic Pathways

This compound undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Transport and Distribution

This compound’s major route of cellular uptake is believed to be passive diffusion . Deficiencies in nucleoside transport are unlikely to impart resistance to this compound .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it is incorporated into DNA .

Vorbereitungsmethoden

Troxacitabin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner ungewöhnlichen Dioxolanstruktur beinhalten. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Dioxolanrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Dioxolan-bildenden Reagenz unter kontrollierten Bedingungen.

Einführung der Cytosinbase: Die Cytosinbase wird durch eine nucleophile Substitutionsreaktion eingeführt.

Reinigung und Isolierung: Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt, um reines Troxacitabin zu erhalten.

Industrielle Produktionsmethoden für Troxacitabin beinhalten die Skalierung dieser Synthesewege unter Sicherstellung der Reinheit und Ausbeute des Endprodukts. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine effiziente Produktion zu erreichen.

Analyse Chemischer Reaktionen

Troxacitabin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Troxacitabin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Troxacitabin in seine reduzierte Form umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an das Troxacitabin-Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Troxacitabin wird mit anderen Nukleosidanaloga wie Gemcitabin und Cytarabin verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, unterscheidet sich Troxacitabin durch seine einzigartige L-Konfiguration und seine Resistenz gegenüber Cytidindesaminase . Ähnliche Verbindungen sind:

Gemcitabin: Ein Deoxycytidinanalog, das in der Chemotherapie verwendet wird.

Cytarabin: Ein weiteres Deoxycytidinanalog, das zur Behandlung von Leukämie eingesetzt wird.

Die besonderen strukturellen Merkmale und die Resistenz gegen enzymatischen Abbau machen Troxacitabin zu einer wertvollen Verbindung in der Krebsforschung und -behandlung.

Eigenschaften

| Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD). | |

CAS-Nummer |

145918-75-8 |

Molekularformel |

C8H11N3O4 |

Molekulargewicht |

213.19 g/mol |

IUPAC-Name |

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1 |

InChI-Schlüssel |

RXRGZNYSEHTMHC-MLWJPKLSSA-N |

SMILES |

C1C(OC(O1)CO)N2C=CC(=NC2=O)N |

Isomerische SMILES |

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N |

Kanonische SMILES |

C1C(OC(O1)CO)N2C=CC(=NC2=O)N |

Aussehen |

Solid powder |

| 145918-75-8 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)